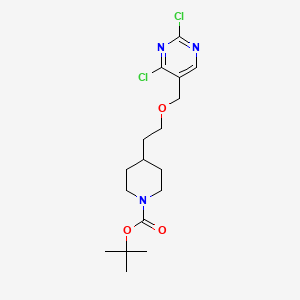

tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 2,4-dichloropyrimidin-5-yl methoxyethyl side chain. This structure combines a heterocyclic pyrimidine moiety with a piperidine scaffold, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors where halogenated pyrimidines play a role .

Properties

Molecular Formula |

C17H25Cl2N3O3 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

tert-butyl 4-[2-[(2,4-dichloropyrimidin-5-yl)methoxy]ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25Cl2N3O3/c1-17(2,3)25-16(23)22-7-4-12(5-8-22)6-9-24-11-13-10-20-15(19)21-14(13)18/h10,12H,4-9,11H2,1-3H3 |

InChI Key |

YNXJDCGXGUVGTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCOCC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl Piperidine-1-carboxylate Intermediate

The starting point is often piperidin-4-ylmethanol or a related piperidine derivative. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine, typically in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is conducted at low temperature (0 °C) and then stirred at room temperature for several hours to ensure complete protection.

| Reagent/Condition | Amount/Equiv. | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Piperidin-4-ylmethanol | 1 equiv | THF | 0 °C to 25 °C | 12 h | ~70-80 |

| Di-tert-butyl dicarbonate | 2.2 equiv | ||||

| DMAP | 0.2 equiv |

The product is isolated by aqueous workup and extraction with ethyl acetate, followed by drying and concentration.

Formation of the 2-(2,4-dichloropyrimidin-5-yl)methoxyethyl Side Chain

The key functionalization involves attaching the 2,4-dichloropyrimidin-5-yl moiety via an ether linkage to the piperidine ring through a 2-ethyl spacer.

- The 2,4-dichloropyrimidine derivative is reacted with a suitable nucleophile such as a hydroxyethyl-piperidine intermediate.

- The reaction proceeds via nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine ring, where the chlorine at the 5-position is displaced by the alkoxy group.

- The reaction is carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or cesium carbonate to deprotonate the hydroxyl group and promote substitution.

- Temperature is controlled between 50–100 °C depending on reactivity.

| Reagent/Condition | Amount/Equiv. | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | 1 equiv | DMF | 80 °C | 6–12 h | Base: K2CO3 or Cs2CO3 |

| 2,4-Dichloropyrimidine derivative | 1.1 equiv | SNAr reaction |

The product is purified by column chromatography or recrystallization.

Purification and Characterization

- The crude product is typically purified by silica gel chromatography using gradients of ethyl acetate and hexane or by preparative HPLC.

- Characterization is performed by NMR (1H, 13C), mass spectrometry (MS), and sometimes elemental analysis.

- The Boc protecting group remains intact during the substitution step, allowing for further downstream functionalization if needed.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Key Transformation | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidin-4-ylmethanol | Boc2O, DMAP, THF, 0 °C to 25 °C, 12 h | Boc protection of piperidine N | 70-80 | Standard carbamate protection |

| 2 | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | 2,4-Dichloropyrimidine, K2CO3, DMF, 80 °C, 6-12 h | SNAr substitution to attach pyrimidine | 60-75 | Ether bond formation |

| 3 | Crude product | Chromatography / recrystallization | Purification | - | Confirm structure and purity |

Research Findings and Optimization Notes

- The Boc protection step is critical to prevent side reactions on the piperidine nitrogen during subsequent steps.

- The SNAr reaction on the dichloropyrimidine ring is facilitated by the electron-withdrawing nature of the pyrimidine ring and the presence of chlorine substituents, which activate the ring toward nucleophilic attack.

- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.

- Solvent choice impacts yield and purity; DMF and DMSO are preferred for SNAr due to their polarity and ability to dissolve both reactants.

- The overall synthetic route is modular, allowing for variation in the pyrimidine substituents or piperidine derivatives for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is a complex organic compound that is characterized by its unique molecular structure. It has diverse applications in chemical research and pharmaceuticals. The compound features a tert-butyl ester group, a piperidine ring, and a 2,4-dichloropyrimidine moiety. Its molecular formula is C17H25Cl2N3O3. The presence of the dichloropyrimidine group contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

Structural Features

- Piperidine Ring A saturated six-membered ring containing one nitrogen atom.

- Tert-Butyl Ester Group An ester group with a tert-butyl substituent.

- 2,4-Dichloropyrimidine Moiety A pyrimidine ring with chlorine substitutions at the 2 and 4 positions.

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities:

These properties make it a candidate for further investigation in drug development aimed at treating infections and cancer. The uniqueness of this compound lies in its combination of a piperidine structure with a dichloropyrimidine moiety, which may enhance its biological activity compared to other similar compounds. The precise mechanism of action involves binding to specific enzymes or receptors, modulating their activity, and influencing various biological pathways.

The compound's unique structure allows it to serve as an intermediate in synthesizing other bioactive compounds. The unique combination of the piperidine ring and the dichloropyrimidine moiety in tert-butyl 4-((2,4-dichloropyrimidin-5-yl)methoxy)piperidine-1-carboxylate contributes to its distinct biological activity and potential applications in drug development.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate | Piperidine ring, methoxyethyl group | Lacks dichloropyrimidine moiety |

| N-Boc-piperidine derivatives | Piperidine core with various substituents | Often used in peptide synthesis |

| 2,4-Dichloropyrimidine derivatives | Pyrimidine ring with chlorine substitutions | Focused on nucleic acid interactions |

| This compound | Piperidine structure with a dichloropyrimidine moiety | Combination of a piperidine structure with a dichloropyrimidine moiety, which may enhance its biological activity compared to other similar compounds |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions, halogenation patterns, and linker groups. Key comparisons include:

Key Observations:

- Halogenation Effects: The 2,4-dichloro substitution (target compound) increases molecular weight and lipophilicity compared to mono-chlorinated analogs (e.g., 2-chloropyrimidin-4-yl in ).

- Linker Flexibility : The methoxyethyl group in the target compound provides greater conformational flexibility than rigid methylene linkers (e.g., in ), possibly affecting pharmacokinetics .

- Biological Activity: Pyrimidine derivatives with amino or hydroxyl groups (e.g., ) exhibit antimicrobial activity, while halogenated variants (target compound) are more commonly used in kinase inhibitor development .

Biological Activity

tert-Butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a piperidine ring, a tert-butyl ester group, and a 2,4-dichloropyrimidine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H25Cl2N3O3, with a molecular weight of approximately 361.3 g/mol. The presence of the dichloropyrimidine group is particularly significant as it is known for its interactions with various biological targets, enhancing the compound's potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dichloropyrimidine moiety may inhibit critical biological functions by binding to nucleic acids and proteins. Additionally, the piperidine ring enhances binding affinity, while the tert-butyl ester group improves solubility and stability in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

- Anticancer Potential : The compound's structural components may contribute to anticancer properties by inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial for regulating various cellular processes. Studies have shown that related pyrimidine derivatives can inhibit kinases involved in cancer progression .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antimalarial Activity : A related pyrimidine derivative demonstrated significant inhibition of PfCDPK1 kinase, suggesting potential use in treating malaria . This finding underscores the importance of the dichloropyrimidine moiety in mediating biological activity.

- In Vitro Studies : Enzymatic assays revealed that similar compounds exhibited IC50 values in the nanomolar range against specific kinases, indicating potent inhibitory effects .

Data Tables

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multistep reactions, including coupling of the dichloropyrimidine moiety to the piperidine scaffold. A plausible approach is:

- Step 1 : Introduce the 2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl group via nucleophilic substitution or Mitsunobu reaction, leveraging the reactivity of the pyrimidine ring’s chlorine substituents .

- Step 2 : Optimize reaction efficiency by controlling temperature (20–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Monitor intermediates using TLC or LC-MS .

- Purification : Use silica gel column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at –20°C in a desiccator to prevent hydrolysis. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing the 2,4-dichloropyrimidin-5-yl group?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc on the piperidine nitrogen) to steer substitution to the 5-position of the pyrimidine .

- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent dielectric effects) .

- Validation : Compare experimental outcomes with control reactions using mono-chlorinated analogs to assess selectivity .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity, particularly for the ethyl-piperidine and dichloropyrimidine moieties .

- X-ray Crystallography : If crystalline, determine absolute configuration to resolve ambiguities in stereochemistry .

- Cross-Validation : Compare experimental IR/Raman spectra with computational simulations (e.g., using Gaussian) .

Q. How can impurities formed during synthesis be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Identify byproducts (e.g., dechlorinated intermediates or tert-butyl cleavage products) via fragmentation patterns .

- Process Optimization : Adjust stoichiometry (e.g., excess dichloropyrimidine reagent) or use scavengers (e.g., molecular sieves) to suppress side reactions .

- Repurification : Employ preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound from impurities .

Data Contradiction & Experimental Design

Q. How should researchers reconcile conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 week) in buffers (pH 1–13) and analyze via HPLC to identify degradation pathways (e.g., ester hydrolysis) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life under storage conditions .

Q. What experimental designs are recommended to assess the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors (e.g., kinases) immobilized on a sensor chip .

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on the dichloropyrimidine group’s role in hydrogen bonding .

- Cellular Assays : Test cytotoxicity (IC₅₀) in cancer cell lines and compare with structural analogs to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.